(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ambient-Temperature Synthesis
A study reported the synthesis of a novel pyrazole derivative at ambient temperature, demonstrating the compound's potential for straightforward and efficient production, which could be relevant for various scientific applications, including the development of new materials or pharmaceuticals (Becerra et al., 2021).
Coordination Chemistry
Research on cobalt(II) complexes with N′-substituted pyrazolyl ligands revealed the influence of substitution on complex geometry, offering insights into the design of coordination compounds for catalysis or material science applications (Choi et al., 2015).
Structural and DFT Studies
A study on thiophene derivatives provided structural characterization and density functional theory (DFT) calculations, crucial for understanding the electronic structure and reactivity of such compounds, which could be applied in the development of novel organic semiconductors or drugs (Khan et al., 2015).
Antidepressant Activity
Another investigation focused on the antidepressant activity of thiophene-pyrazoline derivatives, highlighting the potential therapeutic applications of similar structures in treating depression (Mathew et al., 2014).
Antimicrobial Applications
Research on chitosan Schiff bases derived from heteroaryl pyrazole demonstrated significant antimicrobial activity, suggesting the potential use of similar compounds in developing new antimicrobial agents (Hamed et al., 2020).
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYJLDXFEKAVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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